5-(5-Nitro-1,3-benzoxazol-2-yl)-2-phenylisoindole-1,3-dione
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Overview
Description
5-(5-Nitro-1,3-benzoxazol-2-yl)-2-phenylisoindole-1,3-dione is a complex organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Nitro-1,3-benzoxazol-2-yl)-2-phenylisoindole-1,3-dione typically involves the condensation of 5-nitro-1,3-benzoxazole-2-thiol with an appropriate isoindole derivative. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-(5-Nitro-1,3-benzoxazol-2-yl)-2-phenylisoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.
Major Products Formed
Reduction: 5-(5-Amino-1,3-benzoxazol-2-yl)-2-phenylisoindole-1,3-dione.
Substitution: Halogenated derivatives of the parent compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent for treating parasitic infections and certain types of cancer.
Industry: Utilized in the development of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 5-(5-Nitro-1,3-benzoxazol-2-yl)-2-phenylisoindole-1,3-dione involves its interaction with specific molecular targets within cells. For instance, it has been shown to inhibit the activity of β-tubulin, a protein essential for cell division and motility. By binding to β-tubulin, the compound disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-Nitro-1,3-benzoxazole derivatives: These compounds share the benzoxazole core structure and exhibit similar biological activities.
2-Phenylisoindole derivatives: Compounds with the isoindole core structure that have been studied for their pharmacological properties.
Uniqueness
5-(5-Nitro-1,3-benzoxazol-2-yl)-2-phenylisoindole-1,3-dione is unique due to its dual functional groups (nitro and benzoxazole) that confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various scientific fields .
Properties
Molecular Formula |
C21H11N3O5 |
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Molecular Weight |
385.3 g/mol |
IUPAC Name |
5-(5-nitro-1,3-benzoxazol-2-yl)-2-phenylisoindole-1,3-dione |
InChI |
InChI=1S/C21H11N3O5/c25-20-15-8-6-12(10-16(15)21(26)23(20)13-4-2-1-3-5-13)19-22-17-11-14(24(27)28)7-9-18(17)29-19/h1-11H |
InChI Key |
HOPUKDKRJXVIEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C4=NC5=C(O4)C=CC(=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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